REACTION_CXSMILES
|
[CH2:1]1[CH2:10][CH:9]2[CH2:11][CH:5]3[CH2:6][CH2:7][CH:8]2[CH:3]([CH2:4]3)[CH2:2]1.C=CCCCC1CCC=CC=1.S(=O)(=O)(O)O>CCCCC>[CH2:6]1[CH:5]2[CH2:4][CH:3]3[CH2:8][CH:9]([CH2:11]2)[CH2:10][CH:1]([CH2:2]3)[CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2CC3CCC2C(C1)C3
|
Name
|
1-penten-5-ylcyclohexadienes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2CC3CCC2C(C1)C3
|
Name
|
1-penten-5-ylcyclohexadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCC1=CC=CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2CC3CCC2C(C1)C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2CC3CCC2C(C1)C3
|
Name
|
homoadamantan-4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
cannot easily be synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2CC3CC1CC(C2)C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |